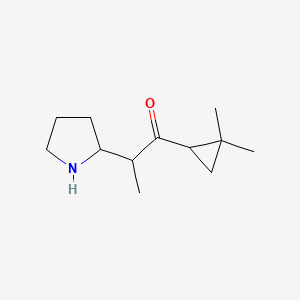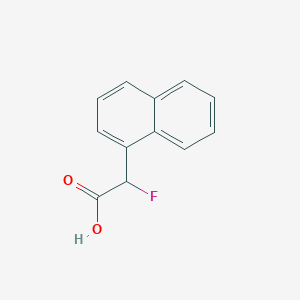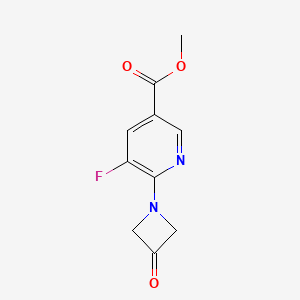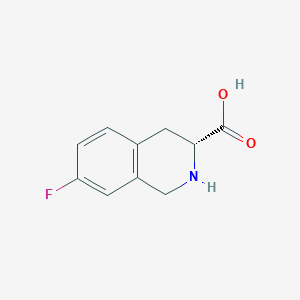![molecular formula C7H13NO B15276949 6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15276949.png)
6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane is a chemical compound known for its unique bicyclic structure. This compound has garnered interest in various fields of scientific research due to its potential biological activity and distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism by which 6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane
- 3,3-bis (methoxymethyl)-6-oxabicyclo[3.1.0]hexane
Uniqueness
6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane stands out due to its azabicyclic structure, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
6-(methoxymethyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H13NO/c1-9-4-7-5-2-8-3-6(5)7/h5-8H,2-4H2,1H3 |
InChI-Schlüssel |
ONWFLWZVGKSSKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1C2C1CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15276869.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B15276878.png)



![8-Oxa-2-azaspiro[4.5]decan-4-one](/img/structure/B15276896.png)

![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B15276912.png)
![(4,6-Dioxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15276916.png)



![Benzamide, 4-amino-N-[4-(aminocarbonyl)phenyl]-3-methoxy-](/img/structure/B15276956.png)
![(Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate](/img/structure/B15276964.png)
